molecular formula C10H12ClNO4S2 B2968077 2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride CAS No. 921160-84-1

2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B2968077
CAS No.: 921160-84-1
M. Wt: 309.78
InChI Key: YCLRDOYDJIXCKE-UHFFFAOYSA-N
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Description

2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO4S2 and a molecular weight of 309.79 g/mol . It is characterized by the presence of a pyrrolidine ring and two sulfonyl chloride groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of pyrrolidine with benzene-1-sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride groups . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride groups. These groups can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Properties

IUPAC Name

2-pyrrolidin-1-ylsulfonylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S2/c11-17(13,14)9-5-1-2-6-10(9)18(15,16)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLRDOYDJIXCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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